(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 140700-63-6
VCID: VC0159209
InChI: InChI=1S/C19H28INO3/c1-18-8-7-12-10(11(18)4-5-13(18)17(23)24)3-6-15-19(12,2)9-14(20)16(22)21-15/h10-15H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13+,14?,15+,18-,19+/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CC(C(=O)N4)I)C
Molecular Formula: C19H28INO3
Molecular Weight: 445.341

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid

CAS No.: 140700-63-6

Cat. No.: VC0159209

Molecular Formula: C19H28INO3

Molecular Weight: 445.341

* For research use only. Not for human or veterinary use.

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid - 140700-63-6

Specification

CAS No. 140700-63-6
Molecular Formula C19H28INO3
Molecular Weight 445.341
IUPAC Name (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Standard InChI InChI=1S/C19H28INO3/c1-18-8-7-12-10(11(18)4-5-13(18)17(23)24)3-6-15-19(12,2)9-14(20)16(22)21-15/h10-15H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13+,14?,15+,18-,19+/m0/s1
Standard InChI Key HNVXYVGSQMAWPL-WXHWEMMPSA-N
SMILES CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CC(C(=O)N4)I)C
Appearance Powder

Introduction

Chemical Structure and Properties

Structural Characteristics

The target compound features an indeno[5,4-f]quinoline core structure with specific stereochemistry indicated by the (1S,3aS,3bS,5aR,9aR,9bS,11aS) configuration. The molecule contains several key functional groups, including:

  • An iodo substituent at position 8

  • Two methyl groups at positions 9a and 11a

  • A carbonyl group (oxo) at position 7

  • A carboxylic acid group at position 1

  • A complex tetradecahydro structure indicating a highly reduced ring system

This structural arrangement shares similarities with other indenoquinoline derivatives, such as the fluorinated analog described in search results. The presence of an iodine atom, similar to 8-Iodoquinoline-2-carboxylic acid, suggests potential for metal chelation and other specific interactions with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted:

PropertyValueBasis for Prediction
Molecular FormulaC₂₀H₂₇INO₃Derived from structural analysis
Molecular Weight~455.34 g/molCalculated based on atomic weights
Physical StateCrystalline solidTypical for similar compounds
SolubilityLimited water solubility; better solubility in organic solventsBased on functional groups present
Melting PointLikely above 200°CTypical for complex polycyclic compounds
Acid Dissociation Constant (pKa)~4-5 for carboxylic acid groupTypical for carboxylic acids in similar environments

The presence of the carboxylic acid functional group confers acidic properties to the molecule, making it likely to interact with basic compounds and participate in salt formation. The iodine atom, being a good leaving group, may contribute to the compound's reactivity in certain chemical transformations.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of indenoquinoline derivatives typically involves multi-step reactions with careful control of stereochemistry. Based on synthetic routes for similar compounds, the following approaches may be applicable:

Multicomponent Reaction Strategy

Similar indenoquinoline derivatives have been synthesized using multicomponent reactions involving aniline derivatives, aldehydes, and indene as described in related research . This approach allows for the selective generation of multiple stereogenic centers in an efficient manner. For the target compound, this would need to be followed by iodination and additional modifications.

Cyclization and Functionalization

Another potential synthetic route involves:

  • Initial formation of the basic quinoline structure

  • Construction of the indeno moiety through cyclization reactions

  • Selective reduction of specific double bonds to achieve the tetradecahydro structure

  • Strategic introduction of the iodine atom at position 8

  • Installation of the carboxylic acid functionality at position 1

Key Synthetic Challenges

The synthesis of this complex molecule presents several challenges:

  • Control of stereochemistry at seven stereogenic centers

  • Selective functionalization of specific positions

  • Introduction of the iodine atom without affecting other functional groups

  • Maintenance of the oxo group during reduction steps

Activity TypePotentialSupporting Evidence
AntimicrobialModerate to HighSimilar iodoquinoline compounds demonstrate antimicrobial properties through metal ion chelation
Enzyme InhibitionPossibleIndenoquinoline derivatives have shown enzyme inhibitory effects
AntiproliferativeLikelyRelated compounds have demonstrated antiproliferative activity
Topoisomerase I InhibitionPossibleSome indenoquinoline compounds are known topoisomerase I inhibitors

Structure-Activity Relationships

The biological activity of the compound is likely influenced by several structural features:

  • The iodine substituent may enhance lipophilicity and membrane permeability while also serving as a site for halogen bonding with biological targets

  • The carboxylic acid group provides a point for hydrogen bonding and ionic interactions

  • The specific stereochemistry likely plays a crucial role in determining how the molecule interacts with biological receptors or enzymes

  • The reduced ring system (tetradecahydro structure) influences the molecule's conformation and flexibility

Research Applications

Medicinal Chemistry

The complex structure of (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid makes it a potential candidate for medicinal chemistry research. Specific applications might include:

  • Development of novel antimicrobial agents, particularly given the rising concern of antimicrobial resistance

  • Investigation as a scaffold for anticancer drug development, especially considering the known activity of related compounds against topoisomerase I

  • Exploration as a template for the design of enzyme inhibitors targeting specific biological pathways

Chemical Reactivity Studies

The compound's unique structural features make it valuable for studying:

  • Halogen bonding interactions in complex molecular systems

  • Stereoelectronic effects in polycyclic compounds

  • Structure-based design of bioactive molecules

Material Science Applications

Though primarily of interest in medicinal chemistry, the compound's structural features might also have applications in material science:

  • As a precursor for the synthesis of complex polymeric materials

  • In the development of molecular recognition systems

  • For exploring iodine-containing compounds in photophysical applications

Analytical Characterization

Spectroscopic Analysis

Characterization of this complex molecule would typically involve multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features in NMR analysis would include:

  • ¹H NMR: Signals for methyl groups, complex patterns for the tetradecahydro system, and the carboxylic acid proton

  • ¹³C NMR: Characteristic signals for carbonyl carbons, the carboxylic acid carbon, and carbons adjacent to the iodine substituent

  • 2D NMR techniques (COSY, HSQC, HMBC) would be essential for complete structural elucidation

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak corresponding to the calculated molecular weight

  • Characteristic fragmentation patterns, possibly including loss of iodine, decarboxylation, and fragmentation of the ring system

Infrared Spectroscopy

Key IR absorption bands would include:

  • Carboxylic acid O-H stretch (~3300-2500 cm⁻¹)

  • C=O stretch of the carboxylic acid (~1700 cm⁻¹)

  • C=O stretch of the oxo group (~1680 cm⁻¹)

  • C-I stretch (~500-600 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:

  • Assessing purity

  • Separating stereoisomers

  • Quantitative analysis in research applications

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Developing more efficient synthetic routes with improved stereoselectivity

  • Exploring green chemistry approaches to minimize environmental impact

  • Investigating catalytic methods for key transformation steps

Biological Activity Screening

Comprehensive biological screening could include:

  • Antimicrobial activity against a panel of pathogens

  • Antiproliferative effects against various cancer cell lines

  • Enzyme inhibition assays, particularly focusing on topoisomerase I

  • Structure-activity relationship studies through the synthesis and testing of structural analogs

Computational Studies

Molecular modeling and computational chemistry could provide insights into:

  • Binding modes with potential biological targets

  • Electronic properties and reactivity

  • Optimization of structural features for enhanced biological activity

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